Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate

Medicinal chemistry Physicochemical profiling Lead optimisation

This (2S,4S)-configured methyl ester provides a cis relationship between the phenoxy and carboxylate groups, essential for SAR reproducibility. The 4‑bromo substituent serves as a cross‑coupling handle, while the 3‑fluoro group acts as a metabolically stable block or ¹⁹F NMR reporter. Unlike the unsubstituted analog or 2‑fluoro regioisomer, this compound enables late‑stage diversification and orthogonal reactivity. Procure the exact CAS‑defined entity to maintain synthetic consistency in hit‑to‑lead optimization.

Molecular Formula C12H13BrFNO3
Molecular Weight 318.14 g/mol
CAS No. 1217617-24-7
Cat. No. B3091241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate
CAS1217617-24-7
Molecular FormulaC12H13BrFNO3
Molecular Weight318.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1)OC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C12H13BrFNO3/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-9(13)10(14)4-7/h2-4,8,11,15H,5-6H2,1H3/t8-,11-/m0/s1
InChIKeyYKZGMZGKRCWWQA-KWQFWETISA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate – Sourcing the Defined (2S,4S) 4‑Bromo‑3‑fluorophenoxy Proline Ester for Medicinal Chemistry


Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate (CAS 1217617‑24‑7) is a single‑enantiomer, 2,4‑cis‑disubstituted pyrrolidine‑2‑carboxylate ester that belongs to the broader class of 4‑phenoxypyrrolidine‑2‑carboxylate building blocks . Its molecular formula is C₁₂H₁₃BrFNO₃, with a molecular weight of 318.14 g mol⁻¹, a computed XLogP3‑AA of 2.4, and a topological polar surface area of 47.6 Ų [1]. The compound carries both a bromine and a fluorine atom on the phenoxy ring in a specific 4‑bromo‑3‑fluoro substitution pattern, and the (2S,4S) absolute configuration places the phenoxy group and the methyl ester in a cis relationship on the pyrrolidine ring [1]. These structural features differentiate it from closely related 4‑phenoxypyrrolidine‑2‑carboxylate esters, making it a candidate building block for structure‑activity relationship (SAR) studies, fragment‑based drug discovery, and chemoselective cross‑coupling applications.

Why Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate Cannot Be Replaced by a Generic 4‑Phenoxypyrrolidine‑2‑carboxylate


Generic substitution with an unsubstituted 4‑phenoxypyrrolidine‑2‑carboxylate (CAS 157187‑62‑7) removes the halogen atoms that are essential for late‑stage functionalisation via cross‑coupling . Substitution with the 2‑fluoro regioisomer (CAS 1135226‑72‑0) alters the electronic character of the phenoxy ring: the 3‑fluoro substituent in the target compound exerts a different inductive and resonance effect than a 2‑fluoro group, which changes the electron density on the aromatic ring and consequently affects both reactivity in electrophilic aromatic substitution and binding interactions in biological targets . In addition, the (2S,4S) stereochemistry is not interchangeable with the (2S,4R) diastereomer; a change in configuration at C‑4 inverts the spatial orientation of the phenoxy substituent, which can drastically alter target recognition when the building block is incorporated into a larger molecule . Therefore, procurement of the exact CAS‑defined entity is essential to maintain SAR consistency and synthetic reproducibility.

Head‑to‑Head Quantitative Evidence for Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate Versus Closest Analogs


Physicochemical Property Shift: 3‑Fluoro vs 2‑Fluoro Regioisomer – Calculated LogP and PSA Comparison

The target compound (4‑bromo‑3‑fluorophenoxy) is compared with its 2‑fluoro regioisomer (4‑bromo‑2‑fluorophenoxy, CAS 1135226‑72‑0). Both share an identical molecular formula (C₁₂H₁₃BrFNO₃) and molecular weight (318.14 g mol⁻¹) . However, the 3‑fluoro substitution in the target compound yields a computed XLogP3‑AA of 2.4, whereas the 2‑fluoro regioisomer is predicted to have a modestly different logP owing to altered intramolecular hydrogen‑bonding capacity between the fluorine and the adjacent phenoxy oxygen [1]. The topological polar surface area (TPSA) is 47.6 Ų for the target; the 2‑fluoro regioisomer, lacking the same spatial arrangement, may exhibit a slightly different TPSA, affecting passive membrane permeability when the scaffold is incorporated into lead molecules [1]. Direct experimental logP or permeability data for the pair are not available in the public domain; the comparison is based on class‑level inference from fluorinated aromatic regioisomer series.

Medicinal chemistry Physicochemical profiling Lead optimisation

Synthetic Utility: Halogenation Pattern Enables Orthogonal Cross‑Coupling vs Unsubstituted Phenoxy Analog

The target compound bears a bromine atom at the 4‑position of the phenoxy ring, while the unsubstituted analog (methyl (2S,4S)-4-phenoxypyrrolidine‑2‑carboxylate, CAS 157187‑62‑7) lacks any halogen . The presence of bromine enables palladium‑catalysed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.) that are impossible with the unsubstituted compound. The fluorine at the 3‑position is comparatively inert under standard cross‑coupling conditions, providing an orthogonal handle: the bromide can be selectively substituted while the fluoride remains available for subsequent nucleophilic aromatic substitution or as a metabolic blocking group . No experimental kinetic data comparing coupling rates of the two compounds are publicly available; the differentiation rests on established reactivity principles of aryl halides.

Organic synthesis Cross‑coupling Building blocks

Stereochemical Integrity: (2S,4S) Enantiomeric and Diastereomeric Definition vs Racemic or Mismatched Stereoisomers

The target compound is sold as the single (2S,4S) enantiomer with two defined stereocenters . The (2S,4R) diastereomer (methyl (2S,4R)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate) would place the phenoxy and ester groups in a trans relationship, fundamentally changing the spatial arrangement of substituents. Vendors report a minimum purity of 95% for the target compound, but specific enantiomeric excess (ee) or diastereomeric ratio (dr) values are not publicly disclosed [1]. The PubChem record confirms two defined atom stereocenters with zero undefined stereocenters, consistent with a single stereoisomer [2]. Procurement of the (2S,4R) isomer or a racemic mixture would introduce a different three‑dimensional pharmacophore, compromising SAR studies.

Chiral building blocks Asymmetric synthesis Stereochemistry

Purity, Storage Stability, and Supply Chain: Vendor‑Specified Quality Metrics vs Unsubstituted and Regioisomeric Analogs

Multiple vendors offer the target compound at a specified minimum purity of 95% [1]. The unsubstituted analog (CAS 157187‑62‑7) is available at 98% purity from some suppliers, potentially reflecting a simpler purification profile . The 2‑fluoro regioisomer (CAS 1135226‑72‑0) is also offered at 95% purity . Recommended long‑term storage for the target compound is −20 °C (1–2 years), with short‑term storage at −4 °C (1–2 weeks) [1]. The compound is classified as an irritant (Xi) . Pricing at the time of analysis for 500 mg of the target compound is ¥2665 (≈USD 370) at one supplier [1]; the unsubstituted analog is generally priced lower due to its simpler synthesis, while the 2‑fluoro regioisomer is comparably priced. No formal comparative stability study among the analogs is publicly available.

Procurement Quality control Compound management

Optimal Deployment Scenarios for Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate Based on Quantitative Evidence


Late‑Stage Diversification via Chemoselective Suzuki Coupling at the Aryl Bromide

The target compound is best employed when a medicinal chemistry program requires a proline‑derived scaffold that can be elaborated via palladium‑catalysed cross‑coupling at the 4‑bromo position while retaining the 3‑fluoro substituent as a metabolically stable or electron‑withdrawing group . The unsubstituted phenoxy analog (CAS 157187‑62‑7) cannot participate in cross‑coupling, and the 2‑fluoro regioisomer (CAS 1135226‑72‑0) may exhibit altered coupling rates and regioselectivity in subsequent electrophilic substitution due to the different fluorine position . This scenario applies to fragment‑growing strategies in hit‑to‑lead optimisation.

Stereochemical SAR Exploration of cis‑4‑Phenoxyproline Derivatives

When establishing a structure‑activity relationship around the 4‑position of proline, the (2S,4S) configuration of the target compound provides a defined cis relationship between the ester and phenoxy substituents . The (2S,4R) diastereomer would present the phenoxy group in a trans orientation, leading to a different conformational preference of the pyrrolidine ring and altered vector of the aromatic substituent. The target compound should be procured when the natural‑product‑like cis‑4‑hydroxyproline geometry is desired as the starting point for SAR.

Fragment‑Based Drug Discovery Requiring Halogenated Proline Building Blocks with Orthogonal Reactivity

The target compound offers two distinct halogen handles: a reactive aryl bromide for Pd‑catalysed diversification and a relatively inert aryl fluoride that can be used as a ¹⁹F NMR probe or a metabolic blocking group . This orthogonal reactivity is not available with the unsubstituted analog (no halogens) or the chloro‑analogs (where chloride may compete in cross‑coupling). The compound is therefore suited for fragment libraries where both a synthetic handle and a spectroscopic reporter are desired.

Laboratory‑Scale Procurement for Pilot SAR Studies with Defined Purity and Storage

For initial SAR studies requiring 100–500 mg quantities, the target compound is available from multiple vendors at 95% purity with defined long‑term storage at −20 °C . While the unsubstituted analog (98% purity) is less expensive, it lacks the bromine required for further synthetic elaboration, making the target compound the necessary choice when late‑stage functionalisation is planned. The pricing premium over the unsubstituted analog is justified by the synthetic versatility gained.

Quote Request

Request a Quote for Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.